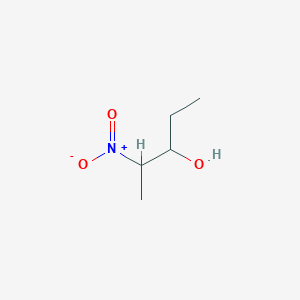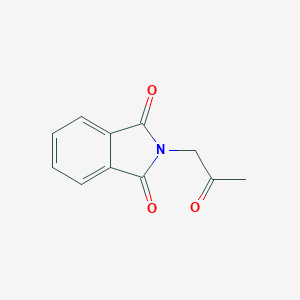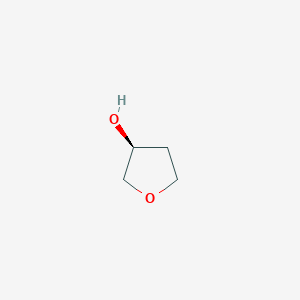
Pergolide sulfoxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dioleoyl-sn-glycerol: is a diacylglycerol compound where two oleic acid molecules are esterified to the first and second hydroxyl groups of glycerol. This compound is a glycerolipid located on the plasma membrane and is involved in various biochemical processes . It is commonly used in scientific research, particularly in studies related to lipid metabolism and enzyme assays .
准备方法
合成路线和反应条件: 1,2-二油酰基-sn-甘油可以通过甘油与油酸的酯化反应合成。反应通常涉及使用硫酸或对甲苯磺酸等催化剂来促进酯化过程。 反应在回流条件下进行,以确保反应物完全转化 .
工业生产方法: 在工业生产中,1,2-二油酰基-sn-甘油的生产涉及类似的酯化过程,但规模更大。使用连续流动反应器和优化的反应条件可确保产品的高产率和纯度。 最终产品通过蒸馏或色谱技术纯化,以去除任何杂质 .
化学反应分析
反应类型: 1,2-二油酰基-sn-甘油会发生各种化学反应,包括:
氧化: 油酸链中的双键可以被氧化形成环氧化物或羟基化产物。
还原: 酯键可以被还原形成相应的醇。
取代: 酯基可以通过亲核取代反应被其他官能团取代.
常用试剂和条件:
氧化: 过氧化氢或四氧化锇等试剂通常在温和条件下使用。
还原: 氢化铝锂或硼氢化钠是典型的还原剂,在无水条件下使用。
主要产物:
氧化: 环氧化物、二醇和羟基化脂肪酸。
还原: 甘油和油醇。
取代: 酰胺、硫酯和其他取代的甘油衍生物.
科学研究应用
1,2-二油酰基-sn-甘油在科学研究中具有广泛的应用:
作用机制
1,2-二油酰基-sn-甘油通过作为脂类信号通路中的第二信使发挥作用。 它通过结合蛋白激酶C (PKC) 的C1结构域激活蛋白激酶C,导致参与细胞过程(如增殖、分化和凋亡)的各种靶蛋白的磷酸化 。 该化合物还充当二酰基甘油激酶的底物,将其转化为磷脂酸,另一种重要的脂类信号分子 .
相似化合物的比较
类似化合物:
1,2-二棕榈酰基-sn-甘油: 含有棕榈酸而不是油酸。
1,2-二辛酰基-sn-甘油: 含有辛酸而不是油酸。
1,2-二肉豆蔻酰基-sn-甘油: 含有肉豆蔻酸而不是油酸.
独特性: 1,2-二油酰基-sn-甘油因其特定的脂肪酸组成而独一无二,这影响了其物理性质和生物活性。油酸链的存在使其流动性更强,并且与饱和脂肪酸衍生物相比不易氧化。 这种独特的组成使其能够以不同的方式与脂类膜和酶相互作用,使其成为脂类研究中的一种宝贵工具 .
属性
CAS 编号 |
72822-01-6 |
|---|---|
分子式 |
C19H26N2OS |
分子量 |
330.5 g/mol |
IUPAC 名称 |
(6aR,9R,10aR)-9-(methylsulfinylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline |
InChI |
InChI=1S/C19H26N2OS/c1-3-7-21-11-13(12-23(2)22)8-16-15-5-4-6-17-19(15)14(10-20-17)9-18(16)21/h4-6,10,13,16,18,20H,3,7-9,11-12H2,1-2H3/t13-,16-,18-,23?/m1/s1 |
InChI 键 |
WOIHSNDTPKFAJW-LNWQLOGCSA-N |
SMILES |
CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CS(=O)C |
手性 SMILES |
CCCN1C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CS(=O)C |
规范 SMILES |
CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CS(=O)C |
同义词 |
(8β)-8-[(Methylsulfinyl)methyl]-6-propylergoline; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of pergolide sulfoxide?
A: this compound acts as a dopamine agonist, primarily targeting dopamine D2 receptors [, ]. This means it binds to these receptors and mimics the effects of dopamine, a neurotransmitter involved in various brain functions, including motor control, reward, and motivation. This agonistic activity leads to downstream effects such as increased acetylcholine levels and decreased dopamine metabolites like 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA) in the striatum, a brain region crucial for motor function [].
Q2: How does the potency of this compound compare to its parent compound, pergolide, and other metabolites?
A: Studies have shown that this compound exhibits potent dopamine agonist activity, comparable to pergolide itself []. In vitro binding assays using bovine striatal membranes revealed that this compound has a Ki value of 4.6 nmol/l for dopamine receptors, while pergolide has a Ki value of 2.5 nmol/l []. This indicates this compound binds with slightly lower affinity compared to pergolide but remains a potent agonist. Importantly, other metabolites like despropyl pergolide and despropyl this compound displayed significantly weaker dopamine-like effects []. This highlights the importance of the specific structural features of pergolide and this compound for their dopaminergic activity.
Q3: How is this compound metabolized in vivo?
A: Research indicates that this compound is a major metabolite of pergolide in both rats and monkeys []. After oral administration of radiolabeled pergolide mesylate (a pergolide prodrug) to rats, this compound was identified as a major component in plasma, urine, and various tissues like the liver and lungs []. Interestingly, the metabolic profile differed slightly in monkeys, with different unknown metabolites being predominant []. This highlights potential species-specific differences in pergolide metabolism.
Q4: What analytical methods are commonly employed to study this compound?
A: Several analytical techniques have been utilized to characterize and quantify this compound. High-performance liquid chromatography (HPLC) is widely used to separate and detect this compound in various matrices, including microbial extracts [] and plasma samples []. Additionally, radioimmunoassay (RIA) has proven to be a sensitive and specific method for quantifying pergolide, particularly at low therapeutic concentrations found in plasma []. The development of these analytical tools has been crucial for understanding the pharmacokinetics and metabolism of pergolide and its metabolites.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B19254.png)
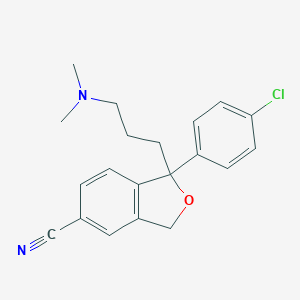
![N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B19260.png)
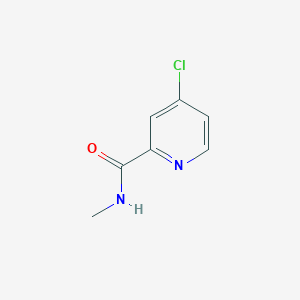

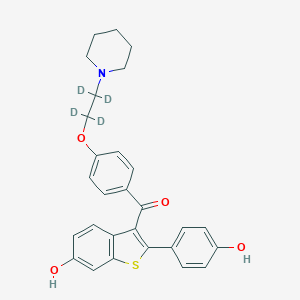
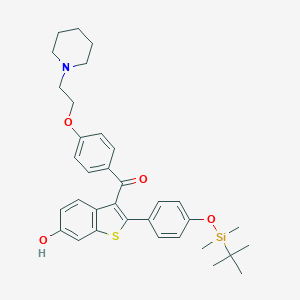
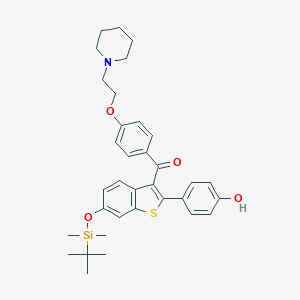
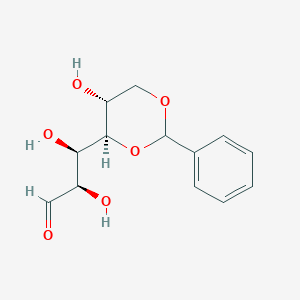
![4-Hexyl-4'-[2-(4-isothiocyanatophenyl)ethyl]-1,1'-biphenyl](/img/structure/B19284.png)

